Thiazovivin is a small molecule that acts as a selective inhibitor of Rho-associated kinases (ROCKs) [, , , ]. ROCKs are serine/threonine kinases that play crucial roles in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis []. Thiazovivin specifically targets ROCK1 and ROCK2, inhibiting their activity [].
In the realm of scientific research, Thiazovivin has gained significant attention for its ability to enhance the generation and maintenance of induced pluripotent stem cells (iPSCs) [, , ]. It has proven valuable in various research areas, including stem cell biology, regenerative medicine, and disease modeling. Thiazovivin is not approved for use as a drug in humans or animals and is strictly limited to laboratory research purposes.
The first X-ray crystal structure of Thiazovivin has been determined, providing insights into its molecular structure []. The structure reveals a planar thiazole ring system with a 4-carboxamide substituent and a 2-(pyrimidin-4'-ylamino) group []. This structural information is crucial for understanding its interactions with target proteins and designing analogs with potentially improved properties.
Thiazovivin exerts its biological effects by selectively inhibiting ROCK1 and ROCK2 kinases []. ROCKs are downstream effectors of the Rho GTPase signaling pathway, which regulates cytoskeletal dynamics and cell adhesion []. By inhibiting ROCK activity, Thiazovivin promotes the formation of cortical actin filaments and enhances cell survival, particularly during the reprogramming of somatic cells into iPSCs [, ]. It has also been shown to inhibit corneal EndMT/EMT, leading to improved cell morphology, junctions, and ionic transporter expression []. Further research is necessary to fully elucidate its mechanism of action in various cellular processes.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: